N-cyclopropyl-3-{5-[2-(tetrahydro-3-furanyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide
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Description
N-cyclopropyl-3-{5-[2-(tetrahydro-3-furanyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide is a useful research compound. Its molecular formula is C19H30N4O2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.23687621 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-cyclopropyl-3-{5-[2-(tetrahydro-3-furanyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide belongs to a class of compounds involved in various synthetic processes. For instance, a study by Dzedulionytė et al. (2022) focuses on the general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives. This approach involves regioselective strategies and treatments with amines, leading to targeted pyrazolo[1,5-a][1,4]diazepin-4-ones. The structure of these compounds is confirmed through NMR spectroscopy and HRMS investigation, indicating their complexity and the precision required in their synthesis (Dzedulionytė et al., 2022).
Chemical Reactions and Transformations
The compound is also involved in chemical reactions that lead to the formation of various derivatives. For instance, Dean and Park (1976) explored the reaction between 3-ethoxycarbonylcoumarin and diazoethane, resulting in ring expansion and the formation of oxepin derivatives. This study highlights the compound's reactivity and potential for forming structurally complex derivatives (Dean & Park, 1976).
Pharmaceutical Applications
While focusing on the synthesis and chemical properties, it's important to note that the compound's pharmaceutical applications are significant. Research has shown the potential of derivatives in the development of compounds with central nervous system (CNS) activity, as studied by Savelli et al. (1987). They investigated compounds with a pyrazinone nucleus and their effects on mice in terms of exploratory activity, motor coordination, and spontaneous activity (Savelli et al., 1987).
Properties
IUPAC Name |
N-cyclopropyl-3-[5-[2-(oxolan-3-yl)ethyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-19(20-16-2-3-16)5-4-17-12-18-13-22(8-1-9-23(18)21-17)10-6-15-7-11-25-14-15/h12,15-16H,1-11,13-14H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCHENGCQHFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=NN2C1)CCC(=O)NC3CC3)CCC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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